Cas no 120406-37-3 (Jionoside B1)

Jionoside B1 structure
Jionoside B1 structure
Product Name:Jionoside B1
CAS-nummer:120406-37-3
MF:C37H50O20
MW:814.780913829803
CID:181007
PubChem ID:5281782
Update Time:2025-06-15

Jionoside B1 Chemische en fysische eigenschappen

Naam en identificatie

    • Jionoside B1
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o
    • b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 6)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
    • 6''-O-beta-D-Glucopyranosylmartynoside
    • [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihy
    • C10473
    • A17087
    • Q27107053
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxy-phenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • CHEBI:6090
    • HY-N2218
    • (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
    • DTXSID20415192
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • JionosideB1
    • MS-31509
    • AC1NQZ2N
    • CS-0019537
    • 120406-37-3
    • Lamiuside E
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-((((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)methyl)-4-(((2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • DA-54535
    • DTXCID10366043
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxy-phenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • Inchi: 1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
    • InChI-sleutel: FXFHFOSEURHWMO-AQHLZYGVSA-N
    • LACHT: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@@H]1[C@H]([C@H](OCCC2C=CC(=C(C=2)O)OC)O[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)[C@H]1OC(/C=C/C1C=CC(=C(C=1)OC)O)=O)O

Berekende eigenschappen

  • Exacte massa: 814.29000
  • Monoisotopische massa: 814.289544
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 57
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 15
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.4
  • Topologisch pooloppervlak: 302
  • Moleculair gewicht: 814.8

Experimentele eigenschappen

  • Dichtheid: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: Not available
  • Kookpunt: 1020.3°Cat760mmHg
  • Vlampunt: 309.9°C
  • Brekindex: 1.656
  • Oplosbaarheid: Very 微溶 (0.81 g/L) (25 ºC),
  • PSA: 302.44000
  • LogboekP: -2.58570
  • Dampfdruk: 0.0±0.3 mmHg at 25°C

Jionoside B1 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
J210345-1mg
Jionoside B1
120406-37-3
1mg
$276.00 2023-05-18
TRC
J210345-2.5mg
Jionoside B1
120406-37-3
2.5mg
$552.00 2023-05-18
Chengdu Biopurify Phytochemicals Ltd
BP3218-10mg
Jionoside B1
120406-37-3 98%
10mg
$270 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3218-5mg
Jionoside B1
120406-37-3 98%
5mg
$160 2023-09-20
ChemScence
CS-0019537-1mg
Jionoside B1
120406-37-3 ≥98.0%
1mg
$135.0 2022-04-28
ChemScence
CS-0019537-5mg
Jionoside B1
120406-37-3 ≥98.0%
5mg
$340.0 2022-04-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44852-5mg
Jionoside B1
120406-37-3 98%
5mg
¥3922.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-5 mg
Jionoside B1
120406-37-3
5mg
¥2987.00 2022-04-26
MedChemExpress
HY-N2218-1mg
Jionoside B1
120406-37-3 ≥98.0%
1mg
¥1000 2024-04-20
MedChemExpress
HY-N2218-5mg
Jionoside B1
120406-37-3 ≥98.0%
5mg
¥3000 2024-04-20

Jionoside B1 Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:120406-37-3)Jionoside B1
Ordernummer:A1010219
Voorraadstatus:in Stock
Hoeveelheid:10mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 15:10
Prijs ($):356.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:120406-37-3)Jionoside B1
A1010219
Zuiverheid:99%
Hoeveelheid:10mg
Prijs ($):356.0
E-mail